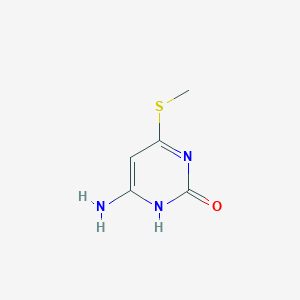![molecular formula C9H11N5S B15217252 7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine CAS No. 92658-04-3](/img/structure/B15217252.png)
7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring fused to a thiadiazolo-pyrimidine scaffold. The presence of these rings endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1,2,3-thiadiazole with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the production while maintaining the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the piperidine ring .
Applications De Recherche Scientifique
7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases, cancer, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist or inverse agonist at adenosine A2A receptors, which are involved in various physiological processes such as neurotransmission, inflammation, and immune response. By binding to these receptors, the compound can modulate their activity and influence downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine
- 7-(Morpholin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine
- 7-(Pyrrolidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine
Uniqueness
Compared to similar compounds, 7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine exhibits unique properties due to the presence of the piperidine ring. This structural feature enhances its binding affinity and selectivity for certain biological targets, making it a promising candidate for drug development .
Propriétés
Numéro CAS |
92658-04-3 |
|---|---|
Formule moléculaire |
C9H11N5S |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
7-piperidin-1-ylthiadiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C9H11N5S/c1-2-4-14(5-3-1)8-7-9(11-6-10-8)15-13-12-7/h6H,1-5H2 |
Clé InChI |
WHQLXGUEIMSPHF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C3C(=NC=N2)SN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B15217174.png)


![8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile](/img/structure/B15217182.png)
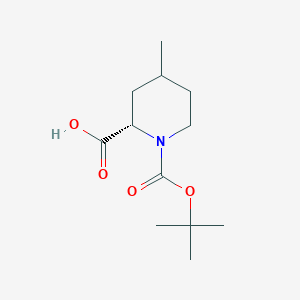
![6-[(2-Fluorobenzyl)sulfanyl]-9-(3-methylbutyl)-9h-purin-2-amine](/img/structure/B15217189.png)
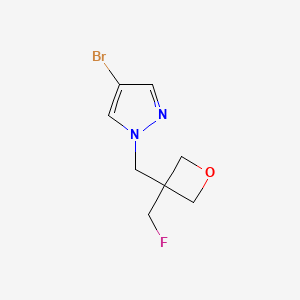
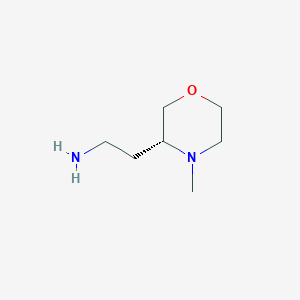
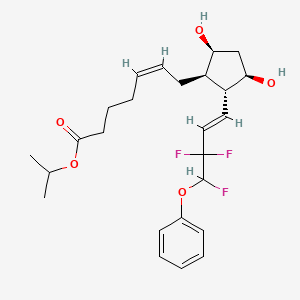
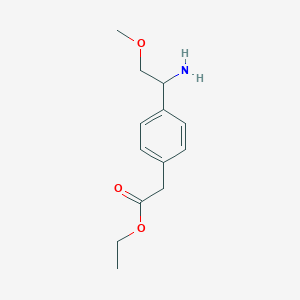
![Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]-](/img/structure/B15217223.png)
![6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15217224.png)
![Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B15217228.png)
